N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide
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Overview
Description
N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide: is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with 2-methoxy-3-methylbenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-ethyl-2H-tetraazol-5-yl)-2-methoxy-3-methylbenzamide is unique due to its specific structural features, such as the presence of both a tetrazole ring and a methoxy-substituted benzamide moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15N5O2 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
N-(2-ethyltetrazol-5-yl)-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C12H15N5O2/c1-4-17-15-12(14-16-17)13-11(18)9-7-5-6-8(2)10(9)19-3/h5-7H,4H2,1-3H3,(H,13,15,18) |
InChI Key |
ZUNDYKSMPHJLRF-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)C2=C(C(=CC=C2)C)OC |
Canonical SMILES |
CCN1N=C(N=N1)NC(=O)C2=CC=CC(=C2OC)C |
Origin of Product |
United States |
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